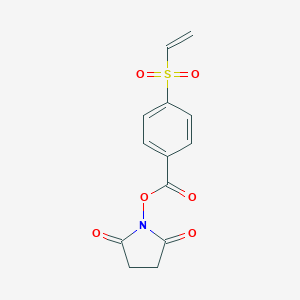

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-ethenylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6S/c1-2-21(18,19)10-5-3-9(4-6-10)13(17)20-14-11(15)7-8-12(14)16/h2-6H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEGCBKQENAPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624771 | |

| Record name | 1-{[4-(Ethenesulfonyl)benzoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343934-41-8 | |

| Record name | 1-{[4-(Ethenesulfonyl)benzoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate: Properties, Mechanisms, and Applications in Bioconjugation

Introduction: A Versatile Heterobifunctional Crosslinker for Advanced Bioconjugation

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate, also known as N-Succinimidyl 4-(vinylsulfonyl)benzoate, is a heterobifunctional crosslinking agent of significant interest in the fields of biochemistry, drug development, and materials science.[1][2] Its utility lies in its distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a vinyl sulfone group.[1] This dual functionality allows for the covalent and selective linkage of biomolecules, such as proteins and peptides, by targeting different functional groups.[1][2] The NHS ester provides reactivity towards primary amines, commonly found on lysine residues and the N-terminus of proteins, while the vinyl sulfone group is a highly efficient Michael acceptor for thiols, particularly the side chains of cysteine residues.[1][3] This targeted reactivity enables the precise construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), functionalized polymers, and surface-modified materials.[1][2] This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and practical applications of this versatile crosslinker.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonym(s) | N-Succinimidyl 4-(vinylsulfonyl)benzoate | [2] |

| CAS Number | 343934-41-8 | [1][4][5] |

| Molecular Formula | C13H11NO6S | [1][4][5] |

| Molecular Weight | 309.30 g/mol | [1][4][5] |

| Appearance | White to off-white solid | Inferred from general chemical properties |

| Solubility | Soluble in organic solvents such as DMSO and DMF.[6][7][8] Poorly soluble in aqueous buffers. | [6] |

| Storage | Store in a freezer under an inert atmosphere, at -20°C.[4] Keep in a dry place. | [4][9] |

Reaction Mechanisms and Selectivity: A Tale of Two Chemistries

The power of this compound lies in its ability to facilitate controlled, sequential, or simultaneous conjugations through two distinct and highly selective chemical reactions.

The Amine-Reactive NHS Ester

The N-hydroxysuccinimide ester is a well-established functional group for the acylation of primary amines.[10][11] The reaction proceeds via a nucleophilic attack of the unprotonated amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[12]

The efficiency of this reaction is highly pH-dependent.[6][12] An optimal pH range of 8.3-8.5 is recommended for most protein labeling applications.[6] Below this range, the concentration of the nucleophilic deprotonated amine is reduced, slowing the reaction rate.[12] Conversely, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall conjugation efficiency.[6][12] It is crucial to use amine-free buffers, such as phosphate or bicarbonate buffers, to avoid competition with the target biomolecule.[10]

Caption: Reaction of the NHS ester with a primary amine.

The Thiol-Reactive Vinyl Sulfone

The vinyl sulfone moiety is a highly effective Michael acceptor that reacts selectively with thiols, such as the side chain of cysteine residues, to form a stable thioether bond.[1][3] This reaction is a nucleophile-catalyzed thiol-Michael addition.[13][14] Vinyl sulfones exhibit a high degree of selectivity for thiols, reacting significantly faster with them than with other nucleophiles like amines, especially under mildly acidic to neutral conditions.[3][13] This selectivity allows for the specific targeting of cysteine residues even in the presence of an abundance of lysine residues.[15] The reaction rate of vinyl sulfones with thiols is notably faster than that of other Michael acceptors like acrylates.[13][14][16]

Caption: Michael addition of a thiol to the vinyl sulfone.

Experimental Protocol: Stepwise Antibody Labeling

This protocol outlines a general procedure for the stepwise labeling of an antibody, first through its amine residues and subsequently targeting its thiol residues. This approach allows for greater control over the final conjugate composition.

Materials

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Reducing agent (e.g., TCEP, DTT)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or L-cysteine)

-

Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)

Workflow

Caption: Stepwise workflow for antibody conjugation.

Detailed Methodology

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Concentrate the antibody to a suitable concentration (typically 2-5 mg/mL).

-

-

Linker Stock Solution Preparation:

-

Amine Labeling Reaction:

-

Adjust the pH of the antibody solution to 8.3 by adding one-tenth volume of 1 M sodium bicarbonate buffer.[17]

-

Add the calculated amount of the linker stock solution to the antibody solution. A 10- to 20-fold molar excess of the linker over the antibody is a common starting point.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

-

Purification Step 1:

-

Remove the excess, unreacted linker and the N-hydroxysuccinimide byproduct using a size-exclusion chromatography (SEC) column or dialysis against PBS.

-

-

Antibody Reduction (for targeting native disulfides):

-

If targeting interchain disulfide bonds, reduce the antibody with a suitable reducing agent like TCEP or DTT. The concentration and incubation time will need to be optimized for the specific antibody.

-

-

Thiol Labeling Reaction:

-

For labeling a molecule with a free thiol, add it to the amine-labeled antibody. A 5- to 20-fold molar excess of the thiol-containing molecule over the antibody is recommended.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

To cap any unreacted vinyl sulfone groups, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM and incubate for 30 minutes.

-

-

Final Purification:

-

Purify the final antibody conjugate using SEC or dialysis to remove any unreacted molecules and quenching reagents.

-

Characterization of the Bioconjugate

Thorough characterization of the final conjugate is critical to ensure its quality and functionality. Several analytical techniques are employed for this purpose:

-

UV-Vis Spectroscopy: To determine the protein concentration and, if the conjugated molecule has a distinct chromophore, the degree of labeling (DOL).

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of the antibody upon conjugation.

-

High-Performance Liquid Chromatography (HPLC):

-

Size-Exclusion Chromatography (SEC-HPLC): To assess the presence of aggregates and to confirm the purity of the conjugate.

-

Hydrophobic Interaction Chromatography (HIC-HPLC): To separate species with different drug-to-antibody ratios (DARs) in ADCs.[19][20]

-

Reversed-Phase HPLC (RP-HPLC): Often coupled with mass spectrometry, to analyze the intact conjugate, its subunits, or peptide fragments.[20][21]

-

-

Mass Spectrometry (MS):

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.[9][24][25] General recommendations include:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from moisture.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its heterobifunctional nature, enabling the selective targeting of both amine and thiol groups, allows for the precise and controlled construction of complex bioconjugates. A thorough understanding of its chemical properties, reaction mechanisms, and appropriate handling procedures, as outlined in this guide, is paramount to harnessing its full potential in advancing scientific research and the development of novel therapeutics and diagnostics.

References

-

Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing). (URL: [Link])

-

Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization | Request PDF - ResearchGate. (URL: [Link])

-

Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol –Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C2PY20826A. (URL: [Link])

-

Analytical methods for physicochemical characterization of antibody drug conjugates - NIH. (URL: [Link])

-

Characterization of Antibody‑Drug Conjugates Using 2D-LC and Native MS - Agilent. (URL: [Link])

-

Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed. (URL: [Link])

-

Perspectives and Characterization on Antibody–Drug Conjugates | LCGC International. (URL: [Link])

-

Characterizing Antibody-Drug Conjugates Using Mass Spectrometry - LCGC International. (URL: [Link])

-

Polymer Chemistry - RSC Publishing. (URL: [Link])

-

From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC - PubMed Central. (URL: [Link])

-

Reaction engineering on amino acid models. (a) Reaction of vinyl... - ResearchGate. (URL: [Link])

-

2,5-Dioxopyrrolidin-1-yl benzoate | C11H9NO4 | CID 716426 - PubChem. (URL: [Link])

-

Stability of NHS esters of mPEG5k under accelerated conditions. Effects... - ResearchGate. (URL: [Link])

-

Synthesis of 2,5-dioxopyrrolidin-1-yl... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors - ACS Publications. (URL: [Link])

-

NHS ester protocol for labeling proteins - Abberior. (URL: [Link])

-

Fast Cysteine Bioconjugation Chemistry - PMC - NIH. (URL: [Link])

-

343934-41-8 | this compound | Next Peptide. (URL: [Link])

-

Protein reactions with methyl and ethyl vinyl sulfones | Scilit. (URL: [Link])

-

BENZYL 2,5-DIOXOPYRROLIDIN-1-YL CARBONATE | CAS 13139-17-8 - Matrix Fine Chemicals. (URL: [Link])

-

Vinyl sulfone building blocks in covalently reversible reactions with thiols - RSC Publishing. (URL: [Link])

-

Mole fraction solubility of benzenesulfonamide in dimethylformamide... - ResearchGate. (URL: [Link])

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (URL: [Link])

-

What's the chemical difference between DMF and DMSO? - ResearchGate. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 343934-41-8|this compound|BLD Pharm [bldpharm.com]

- 5. 343934-41-8 | this compound | Next Peptide [nextpeptide.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. 4- 4-(Dimethylamino)phenylazo benzoic acid N-succinimidyl ester = 98.0 HPLC 146998-31-4 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. covachem.com [covachem.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. biotium.com [biotium.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. agilent.com [agilent.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. static.cymitquimica.com [static.cymitquimica.com]

- 25. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate, a heterobifunctional crosslinker of significant interest in bioconjugation and drug development. The document is structured to deliver not only a step-by-step synthetic protocol but also the underlying scientific rationale, ensuring a deep understanding of the chemical transformations involved.

Introduction: A Versatile Tool for Bioconjugation

This compound is a valuable reagent designed for the covalent modification of biomolecules. Its utility stems from its dual reactivity: an N-hydroxysuccinimide (NHS) ester and a vinyl sulfone moiety. The NHS ester provides a reactive handle for facile conjugation to primary amines, such as the lysine residues in proteins, under mild conditions.[1][2] Concurrently, the vinyl sulfone group acts as a Michael acceptor, enabling selective reaction with nucleophiles like the thiol groups of cysteine residues.[3] This heterobifunctional nature allows for precise control over the crosslinking of different biomolecules or the attachment of small molecules to proteins, making it a powerful tool in the construction of antibody-drug conjugates (ADCs), protein-protein conjugates, and other advanced biotherapeutics.

Strategic Synthesis Pathway

The synthesis of this compound is logically approached in two principal stages:

-

Synthesis of the Key Intermediate: 4-(vinylsulfonyl)benzoic acid: This stage focuses on the construction of the benzoic acid core functionalized with the vinyl sulfone group.

-

Activation of the Carboxylic Acid: The final step involves the conversion of the carboxylic acid of the intermediate into a more reactive NHS ester.

This guide will provide a detailed experimental protocol for each stage, grounded in established chemical principles.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 4-(vinylsulfonyl)benzoic acid

The preparation of the vinyl sulfone moiety is a critical step. A reliable method involves the oxidation of a corresponding thioether to the sulfone, followed by a base-induced elimination reaction.

Step 1.1: Oxidation of 4-(ethylthio)benzoic acid to 4-(ethylsulfonyl)benzoic acid

The oxidation of the sulfide to the sulfone is a common transformation that can be achieved with various oxidizing agents. Hydrogen peroxide in the presence of a suitable catalyst is an effective and environmentally benign option.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(ethylthio)benzoic acid (1 equivalent) in glacial acetic acid.

-

Addition of Oxidant: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide (approximately 2.5-3 equivalents) dropwise. The addition should be controlled to maintain the reaction temperature below 50 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

-

Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-(ethylsulfonyl)benzoic acid.

Step 1.2: Base-induced Elimination to 4-(vinylsulfonyl)benzoic acid

The conversion of the ethylsulfonyl group to a vinylsulfonyl group is achieved through an elimination reaction, where a base is used to remove a proton from the α-carbon and facilitate the departure of a leaving group. In this case, the acidic proton on the carbon adjacent to the sulfone group is removed, leading to the formation of the double bond.

Experimental Protocol:

-

Dissolution: Dissolve 4-(ethylsulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as dioxane or tetrahydrofuran (THF).

-

Base Addition: Add a strong, non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide (t-BuOK) (1.1-1.5 equivalents), to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the formation of the vinyl product by TLC.

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of 2-3 to precipitate the product.

-

Extraction and Isolation: If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(vinylsulfonyl)benzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Part 2: Synthesis of this compound

The final step in the synthesis is the activation of the carboxylic acid of 4-(vinylsulfonyl)benzoic acid with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent. N,N'-Dicyclohexylcarbodiimide (DCC) is a common choice for this transformation in anhydrous organic solvents.[4]

Figure 2: NHS ester formation mechanism.

Experimental Protocol:

-

Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(vinylsulfonyl)benzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1-1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form during the reaction.[1]

-

Filtration: After the reaction is complete, filter the mixture through a celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.

-

Purification:

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Recrystallization/Precipitation: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by precipitation from a concentrated solution by the addition of a non-polar solvent.[5]

-

Silica Gel Chromatography: If further purification is required, the crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

-

-

Final Product: Dry the purified product under vacuum to yield this compound as a white to off-white solid.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-(vinylsulfonyl)benzoic acid | C₉H₈O₄S | 212.22 | White to off-white solid |

| This compound | C₁₃H₁₁NO₆S | 309.29 | White to off-white solid |

Table 1: Physicochemical properties of the key compounds.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compounds, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of the final product is expected to show characteristic signals for the vinyl protons (typically in the range of 6-7 ppm), the aromatic protons of the benzoate ring, and a singlet for the four equivalent protons of the succinimide ring (around 2.9 ppm).

-

¹³C NMR: The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the ester and the succinimide, the carbons of the vinyl group, and the aromatic carbons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, providing strong evidence for its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfonyl group (S=O stretches), the ester carbonyl group (C=O stretch), and the imide carbonyl groups.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful isolation of the intermediate, 4-(ethylsulfonyl)benzoic acid, and its subsequent conversion to 4-(vinylsulfonyl)benzoic acid can be monitored by TLC, with a clear change in polarity. The formation of the insoluble DCU byproduct in the final step is a strong visual indicator of the reaction's progress.[1] The final product's identity and purity must be confirmed by the analytical methods described above to ensure its suitability for downstream applications.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution of standard organic transformations. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this valuable heterobifunctional crosslinker for their advanced bioconjugation needs. The strategic combination of an amine-reactive NHS ester and a thiol-reactive vinyl sulfone in a single molecule provides a powerful tool for the precise construction of complex biomolecular architectures.

References

-

Reddit. Anyone have a method of purifying NHS esters? : r/Chempros. Available at: [Link]

-

N-Hydroxysuccinimide active ester. Available at: [Link]

-

G. A. Ross, et al. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B. Tetrahedron Letters, 2014. Available at: [Link]

-

Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 2015. Available at: [Link]

-

Reddit. Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? : r/chemistry. Available at: [Link]

-

Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Available at: [Link]

- Google Patents. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.

- Google Patents. 4-Vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands.

-

PubChem. 4-(Vinylsulfonyl)benzoic acid. Available at: [Link]

Sources

- 1. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 2. Vinyl sulfone - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. N-Succinimidyl 3-(trimethylstannyl)benzoate | C14H17NO4Sn | CID 129780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]

A Technical Guide to the Mechanism and Application of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate

This document provides an in-depth exploration of the heterobifunctional crosslinker, 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate. It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques for therapeutic, diagnostic, and research applications. We will dissect its core mechanism of action, provide field-proven insights into its application, and furnish detailed protocols for its effective use.

Introduction: The Strategic Advantage of a Heterobifunctional Linker

In the sophisticated landscape of bioconjugation, precision and control are paramount. The ability to covalently link distinct biomolecules in a predictable manner is the cornerstone of technologies ranging from antibody-drug conjugates (ADCs) to proteomic probes and diagnostic assays. This compound emerges as a powerful tool in this context, offering a defined molecular bridge with two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a vinyl sulfone.[1]

This dual-reactivity allows for controlled, often sequential, conjugation strategies, enabling the specific linkage of different functional groups on biomolecules.[1] The NHS ester provides a robust handle for targeting primary amines, while the vinyl sulfone acts as a potent Michael acceptor, preferentially reacting with thiols.[1][2][3] This guide will elucidate the chemistry underpinning these reactions, providing the causal logic behind experimental design and protocol optimization.

Caption: Chemical Structure of the Heterobifunctional Crosslinker.

Core Chemistry & Mechanism of Action

The efficacy of this crosslinker lies in the distinct and well-characterized reactivity of its two functional ends. Understanding these mechanisms is critical for designing successful conjugation experiments.

Part A: The N-Hydroxysuccinimide (NHS) Ester: The Amine-Reactive Anchor

The NHS ester is one of the most widely used functionalities for targeting primary amines (-NH₂) found at the N-terminus of proteins and on the side chain of lysine residues.[4][5] The reaction proceeds via a nucleophilic acyl substitution.

Mechanism: The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[4]

This reaction is highly dependent on pH. The primary amine must be in its deprotonated, nucleophilic state. Therefore, the reaction is typically carried out at a pH between 7.2 and 8.5.[4][6][7] However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH.[8][9] At pH 8.5, the half-life of an NHS ester in aqueous buffer can be a matter of minutes.[4][8] This necessitates a carefully optimized balance: the pH must be high enough to ensure sufficient amine deprotonation for an efficient reaction rate but not so high that hydrolysis outcompetes the desired conjugation.

Caption: NHS Ester Reaction with a Primary Amine.

Part B: The Vinyl Sulfone: The Michael Acceptor

The vinyl sulfone moiety is a powerful Michael acceptor due to the electron-withdrawing nature of the sulfone group, which polarizes the carbon-carbon double bond.[10][11] This renders the β-carbon electrophilic and susceptible to attack by soft nucleophiles, most notably the thiolate anion (-S⁻) from cysteine residues.[2][11]

Mechanism: The reaction is a Michael-type conjugate addition. A nucleophile, such as a deprotonated thiol, attacks the β-carbon of the vinyl group. The resulting carbanion is stabilized by the adjacent sulfone and is subsequently protonated by the solvent (e.g., water), yielding a stable thioether linkage.[11][12]

While vinyl sulfones can also react with amines and the imidazole ring of histidine, their reactivity towards thiols is significantly faster, especially at neutral or mildly acidic pH.[11][13] This provides a handle for achieving chemoselectivity. By controlling the pH, one can favor the reaction with a specific nucleophile. At a pH of ~7.0, the thiol group of cysteine (pKa ~8.5) is more readily deprotonated and thus more nucleophilic than the ε-amino group of lysine (pKa ~10.5), allowing for selective targeting of cysteines.[11]

Caption: Vinyl Sulfone Michael Addition with a Thiol.

Experimental Protocols & Best Practices

The dual functionality of this compound allows for a two-step sequential conjugation, which is a cornerstone of its utility. This approach minimizes the formation of undesirable homodimers and provides exquisite control over the final conjugate structure.

Protocol: Two-Step Sequential Protein-Antibody Conjugation

This protocol describes the conjugation of a thiol-containing protein (Protein-SH) to an antibody (Ab-NH₂) via the linker.

Step 1: Activation of the Antibody with the Linker (Amine Reaction)

-

Rationale: This first step utilizes the NHS ester to attach the linker to the antibody via its lysine residues. The reaction is performed at pH 8.0-8.5 to favor amine reactivity. A non-amine-containing buffer is critical to prevent quenching of the NHS ester.[5][9]

-

Buffer Exchange: Prepare the antibody (e.g., 2-5 mg/mL) in a reaction buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 8.0. Buffers containing primary amines (e.g., Tris, Glycine) must be avoided.[9]

-

Linker Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO or DMF to a concentration of 10-20 mM.[5][14]

-

Conjugation: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The exact ratio should be optimized to achieve the desired degree of labeling.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, with gentle mixing.

-

Purification: Remove excess, unreacted linker immediately using a desalting column (e.g., Sephadex G-25) equilibrated with a buffer suitable for the next step (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2). This step is crucial to prevent the unreacted linker from conjugating with the thiol-containing protein in the next stage.

Step 2: Conjugation of the Activated Antibody to the Thiol-Containing Protein

-

Rationale: The vinyl sulfone group on the now-activated antibody reacts with the free thiol on the target protein. The pH is lowered slightly to enhance the selectivity for the thiol group over any remaining accessible amines.[2][11]

-

Protein Preparation: Ensure the target protein is in a buffer compatible with the activated antibody (e.g., the desalting buffer from Step 1.5). If the protein's cysteines are oxidized, they must first be reduced (e.g., with TCEP) and purified.

-

Conjugation: Combine the purified, linker-activated antibody with the thiol-containing protein at a desired molar ratio (e.g., 1:1 to 1:5 Ab:Protein).

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to react with any remaining vinyl sulfone groups.

-

Final Purification: Purify the final antibody-protein conjugate from unreacted components using an appropriate chromatography method, such as size exclusion chromatography (SEC) or affinity chromatography.

Caption: Workflow for Two-Step Sequential Bioconjugation.

Data Presentation: Key Reaction Parameters

| Parameter | NHS Ester Reaction (Amine Targeting) | Vinyl Sulfone Reaction (Thiol Targeting) | Rationale & Key Considerations |

| Optimal pH | 8.0 - 8.5[4][15] | 7.0 - 8.0[11] | Balances nucleophile deprotonation with reagent stability. Higher pH increases NHS ester hydrolysis. Lower pH enhances thiol selectivity for vinyl sulfone. |

| Reaction Buffer | Phosphate, Bicarbonate, HEPES[9] | Phosphate, HEPES[2] | CRITICAL: Avoid amine-containing buffers (Tris, Glycine) for the NHS ester reaction as they will quench the reagent.[9] |

| Temperature | Room Temperature (20-25°C) | 4°C to Room Temperature | Lower temperatures can be used to slow down side reactions and are often preferred for long incubations with sensitive proteins. |

| Reaction Time | 1 - 4 hours[5] | 2 - 16 hours | Reaction kinetics depend on concentration, temperature, and the specific reactivity of the target residues. Monitor progress if possible. |

| Quenching Agent | Tris, Glycine, Hydroxylamine | L-cysteine, β-mercaptoethanol | Used to stop the reaction by consuming any remaining reactive groups on the linker. |

Conclusion and Future Outlook

This compound represents a versatile and powerful tool for the covalent linkage of biomolecules. Its heterobifunctional nature, combining robust amine-reactive and selective thiol-reactive chemistries, provides researchers with a high degree of control over the conjugation process. By understanding the underlying mechanisms of each reactive group and carefully controlling experimental parameters like pH, scientists can construct complex, well-defined bioconjugates for a wide array of applications. The vinyl sulfone motif, in particular, continues to be a privileged structure in drug design, suggesting that linkers incorporating this functionality will remain at the forefront of therapeutic and diagnostic development.[10][16][17]

References

-

Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255. [Link]

-

ResearchGate. Recent applications of vinyl sulfone motif in drug design and discovery. [Link]

-

Singh, I., et al. (2022). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 7(1), 29. [Link]

-

Organic & Biomolecular Chemistry. Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. [Link]

-

Friedman, M., & Wall, J. S. (1966). Protein reactions with methyl and ethyl vinyl sulfones. The Journal of organic chemistry, 31(9), 2888–2894. [Link]

-

Organic & Biomolecular Chemistry. Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation. [Link]

-

ResearchGate. (PDF) Vinyl sulfone: A versatile function for simple bioconjugation and immobilization. [Link]

-

Slideshare. Vinyl sulfones: Click applications in bioconjugation. The resurgence of a chemical function. [Link]

-

Wang, Y., et al. (2024). A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. Life Sciences, 352, 122904. [Link]

-

Scilit. Protein reactions with methyl and ethyl vinyl sulfones. [Link]

-

Harding, C. R., et al. (2024). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics, 23(7), 100799. [Link]

-

Wikipedia. Vinyl sulfone dyes. [Link]

-

Macmillan Group, Princeton University. Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines. [Link]

-

Semantic Scholar. Recent applications of vinyl sulfone motif in drug design and discovery. [Link]

-

SciSpace. Vinyl Sulfone: A Multi-Purpose Function in Proteomics. [Link]

-

G-Biosciences. How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]

-

Abberior. NHS ester protocol for labeling proteins. [Link]

-

NIH National Center for Biotechnology Information. Selective protein N-terminal labeling with N-hydroxysuccinimide esters. [Link]

-

ResearchGate. The vinyl sulfone group (red) reacts with primary amines, preferably on... | Download Scientific Diagram. [Link]

-

Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. [Link]

-

ResearchGate. Synthesis of 2,5-dioxopyrrolidin-1-yl... | Download Scientific Diagram. [Link]

-

PubMed. Base-Triggered Degradation of Poly(vinyl ester sulfone)s with Tunable Sensitivity. [Link]

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

-

Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vinyl sulfone: a versatile function for simple bioconjugation and immobilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. lumiprobe.com [lumiprobe.com]

- 5. glenresearch.com [glenresearch.com]

- 6. covachem.com [covachem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. interchim.fr [interchim.fr]

- 15. broadpharm.com [broadpharm.com]

- 16. researchgate.net [researchgate.net]

- 17. A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of NHS-Vinyl Sulfone Crosslinkers with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Bifunctional Crosslinking

In the intricate world of proteomics, drug development, and diagnostics, the ability to covalently link biomolecules is paramount. Bifunctional crosslinkers, possessing two reactive moieties, are the molecular bridges that enable the creation of stable conjugates, from antibody-drug conjugates (ADCs) to immobilized enzymes. Among the diverse chemical tools available, NHS-vinyl sulfone crosslinkers have emerged as a versatile and powerful class of reagents. This guide provides a deep dive into the chemistry of these crosslinkers, focusing on their reactivity with amino acids, to empower researchers to design and execute successful bioconjugation strategies.

NHS-vinyl sulfone crosslinkers offer a unique dual reactivity. One end features an N-hydroxysuccinimide (NHS) ester, a well-established amine-reactive group, while the other end contains a vinyl sulfone, an excellent Michael acceptor that reacts with nucleophilic amino acid side chains.[1][2] This orthogonal reactivity allows for either a two-step sequential conjugation or a one-step reaction targeting multiple residue types, providing a level of control and flexibility that is highly desirable in complex biological systems.[1]

Diagram: General Structure of an NHS-Vinyl Sulfone Crosslinker

Caption: Mechanism of amide bond formation via NHS ester reaction.

Critical Parameter: pH

The pH of the reaction buffer is the single most critical factor governing the success of NHS ester chemistry. [3][4]It dictates a delicate balance between two competing reactions: the desired aminolysis (reaction with the amine) and the undesirable hydrolysis (reaction with water). [5][6]

-

Amine Reactivity: For a primary amine to be nucleophilic, it must be in its deprotonated state (-NH₂). [3]The pKa of the ε-amino group of lysine is approximately 10.5, meaning that at physiological pH, a significant portion is protonated and non-reactive (-NH₃⁺). [3]Increasing the pH of the reaction buffer shifts the equilibrium towards the deprotonated, reactive form, thus accelerating the conjugation reaction. [3]* NHS Ester Stability: Conversely, NHS esters are susceptible to hydrolysis, a reaction that also accelerates with increasing pH due to the higher concentration of hydroxide ions. [7][8]This hydrolysis competes directly with the aminolysis reaction, and if it proceeds too quickly, it can significantly reduce the yield of the desired conjugate. [4] The optimal pH for most NHS ester conjugations is a compromise, typically falling within the range of pH 7.2 to 8.5 . [7][4][9]In this window, a sufficient concentration of primary amines is deprotonated to react efficiently, while the rate of hydrolysis remains manageable. [4] Data Presentation: Stability of NHS Esters at Various pH Values

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours [7][8][9] |

| 7.0 | Ambient | ~7 hours [5] |

| 8.0 | 4 | ~1 hour [5] |

| 8.5 | Room Temperature | 125-180 minutes [5][10] |

| 8.6 | 4 | 10 minutes [7][8][9] |

| 9.0 | Room Temperature | Minutes [5][10] |

This table illustrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.

Side Reactions

While highly selective for primary amines, NHS esters can exhibit some reactivity towards other nucleophilic amino acid side chains, particularly at higher pH values. Side reactions with the hydroxyl groups of serine, threonine, and tyrosine have been reported, although the resulting ester bonds are generally less stable than the amide bonds formed with primary amines. [11][12]

Part 2: The Nucleophile-Reactive Vinyl Sulfone Moiety

The vinyl sulfone group is an α,β-unsaturated sulfone that acts as a potent Michael acceptor. [13][14]Its reactivity is driven by the electron-withdrawing nature of the sulfone group, which renders the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack. [13]This moiety expands the targeting capabilities of the crosslinker beyond primary amines to include other important nucleophilic residues. [1][2]

Mechanism of Reaction: Michael Addition

The reaction of a vinyl sulfone with a nucleophilic amino acid side chain, such as the thiol group of cysteine, proceeds via a Michael-type addition. [13][15]The nucleophile attacks the electron-deficient β-carbon of the vinyl group, forming a stable thioether bond. [16][17]

Diagram: Michael Addition of a Thiol to a Vinyl Sulfone

Sources

- 1. Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. glenresearch.com [glenresearch.com]

- 12. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate, a heterobifunctional crosslinker crucial in bioconjugation and drug development.[1] Given the limited availability of direct, quantitative solubility data in public literature, this document synthesizes information from analogous compounds, analyzes the molecule's structural attributes, and presents a robust experimental framework for determining its solubility in common laboratory solvents. This guide is intended for researchers, scientists, and professionals in the field of drug development who utilize this reagent and require a deep understanding of its handling and application.

Introduction to this compound

This compound (CAS No. 343934-41-8) is a key reagent in the field of bioconjugation.[1][2] Its utility stems from its heterobifunctional nature, possessing two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a vinyl sulfone.[1] The NHS ester readily reacts with primary amines, such as those found on the side chains of lysine residues in proteins, under neutral to slightly basic conditions (pH 7-9) to form stable amide bonds.[3][4] The vinyl sulfone group, on the other hand, is a Michael acceptor that exhibits reactivity towards thiols, like the side chain of cysteine residues, forming stable thioether linkages.[1][5] This dual reactivity allows for the controlled and sequential conjugation of different molecules, a critical process in the construction of antibody-drug conjugates (ADCs) and other complex biomolecular structures.[1]

The compound has a molecular weight of approximately 309.3 g/mol and a molecular formula of C13H11NO6S.[1] A thorough understanding of its solubility is paramount for its effective use, as it dictates the choice of solvent for stock solution preparation, reaction conditions, and purification strategies.

Predicted Solubility Profile based on Molecular Structure

A priori assessment of a molecule's solubility can be derived from its structural features. The structure of this compound incorporates both polar and non-polar moieties, suggesting a nuanced solubility profile.

-

N-Hydroxysuccinimide (NHS) Ester: NHS esters, as a class, tend to have poor solubility in aqueous buffers.[3] They are generally soluble in polar aprotic organic solvents.[3][4]

-

Vinyl Sulfone: The vinyl sulfone group is an electrophilic functional group.[6] While the sulfone group itself is polar, the vinyl group adds some non-polar character.

-

Benzoate Ring: The central benzene ring is hydrophobic and will contribute to solubility in organic solvents.

Based on this analysis, the compound is predicted to be most soluble in polar aprotic solvents. Its solubility in aqueous solutions is expected to be low, a common characteristic of many NHS ester-containing crosslinkers.[3]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. This is consistent with the general solubility of NHS esters.[3][4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can interact with the aromatic and less polar parts of the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | While polar, their hydrogen bonding capability is limited, which may restrict the dissolution of the compound. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The hydroxyl group can compete with the desired reaction by acting as a nucleophile, and the overall polarity may not be optimal. |

| Non-Polar | Hexanes, Toluene | Low | The significant polarity from the NHS ester and sulfone groups will limit solubility in non-polar solvents. |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Water | Very Low | The hydrophobic benzoate ring and the general insolubility of NHS esters in water contribute to poor aqueous solubility.[3] |

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility and establish quantitative measures, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.

Materials and Equipment

-

This compound

-

A selection of common laboratory solvents (e.g., DMSO, DMF, DCM, Methanol, Ethanol, THF, Acetonitrile, Water, PBS pH 7.4)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated micropipettes

-

Small volume glass vials with screw caps

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of the compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of small glass vials.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure that the solvent becomes fully saturated.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for a set time (e.g., 15 minutes) to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (in which the compound is known to be fully soluble, e.g., acetonitrile or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples by a validated HPLC-UV method. A standard calibration curve should be prepared using known concentrations of this compound.

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.

-

Important Considerations

-

Purity of the Compound: The purity of this compound will directly impact the accuracy of the solubility measurement.

-

Solvent Quality: Use high-purity, anhydrous solvents where appropriate, as water content can affect solubility and potentially lead to hydrolysis of the NHS ester.[3]

-

Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and recorded temperature during equilibration is critical.

-

Equilibration Time: The time required to reach equilibrium can vary between solvents. A 24-hour period is generally sufficient, but longer times may be necessary for viscous solvents or poorly soluble systems.

Practical Implications for Researchers

A clear understanding of the solubility of this compound is essential for its successful application in bioconjugation protocols.

-

Stock Solution Preparation: Based on the predicted and experimentally determined solubility, DMSO and DMF are the recommended solvents for preparing high-concentration stock solutions.[3][4] These stock solutions should be prepared fresh and stored under anhydrous conditions to minimize hydrolysis of the NHS ester.[4][7]

-

Reaction Conditions: When performing conjugations in aqueous buffers, the organic solvent from the stock solution should be added to the reaction mixture in a minimal volume (typically less than 10% of the total reaction volume) to avoid precipitation of the reagent and denaturation of proteins.[4]

-

Purification: The differential solubility of the starting material, the conjugated product, and byproducts can be exploited during purification. For instance, precipitation with a non-solvent can be an effective purification step.

Conclusion

While direct quantitative solubility data for this compound is not extensively published, a combination of structural analysis and analogy to similar compounds provides a strong predictive framework. This guide has outlined the theoretical basis for its solubility and provided a detailed, robust experimental protocol for its empirical determination. By following these guidelines, researchers can ensure the effective and reproducible use of this important crosslinking reagent in their work.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- CovaChem. (n.d.). Sulfo-NHS and NHS Esters in Protein Chemistry.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Benchchem. (n.d.). This compound | RUO.

- BroadPharm. (2022, January 18). Protocol for PEG NHS Ester.

- Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.

- Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab.

- JoVE. (2015, June 15). Video: Determining the Solubility Rules of Ionic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ACS Publications. (2023, December 12). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry.

- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

- BLDpharm. (n.d.). 343934-41-8|this compound.

- Selleck Chemicals. (n.d.). 2,5-Dioxopyrrolidin-1-yl acrylate (N-Succinimidyl acrylate) | Protein Crosslinker.

- PubChem. (n.d.). 2,5-Dioxopyrrolidin-1-yl benzoate.

- ResearchGate. (n.d.). (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics.

- Next Peptide. (n.d.). 343934-41-8 | this compound.

- ResearchGate. (2010, February). (PDF) Vinyl sulfone: A versatile function for simple bioconjugation and immobilization. Organic & Biomolecular Chemistry, 8(3), 667-75.

- Wikipedia. (n.d.). Vinyl sulfone.

- BroadPharm. (n.d.). 2,5-Dioxopyrrolidin-1yl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoate.

- Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions.

- Taylor & Francis. (n.d.). Vinyl sulfone – Knowledge and References.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 343934-41-8 | this compound | Next Peptide [nextpeptide.com]

- 3. covachem.com [covachem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Vinyl sulfone - Wikipedia [en.wikipedia.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

stability of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate in aqueous solution

An In-depth Technical Guide to the Aqueous Stability of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate

Introduction: The Architectonics of a Heterobifunctional Crosslinker

This compound is a sophisticated heterobifunctional crosslinking agent engineered for precision in modern bioconjugation.[1] Its architecture is defined by two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a vinyl sulfone group. This duality allows for a controlled, sequential covalent linkage of biomolecules, making it an invaluable tool in the development of advanced biotherapeutics like antibody-drug conjugates (ADCs).[1] The NHS ester readily targets primary amines, such as those on lysine residues, while the vinyl sulfone acts as a Michael acceptor with high reactivity towards thiol groups found in cysteine residues.[1][2][3]

The efficacy of any bioconjugation strategy hinges on the predictable reactivity of its constituent agents. In aqueous environments—the native milieu for most biological macromolecules—these reactive groups are susceptible to competing, non-productive reactions, primarily hydrolysis. This guide provides a comprehensive analysis of the aqueous stability of this compound, dissecting the behavior of each functional group to provide researchers with the foundational knowledge required for optimizing conjugation efficiency, ensuring reproducibility, and ultimately, validating their results.

Part 1: The N-Hydroxysuccinimide Ester Moiety: A Race Against Hydrolysis

The NHS ester is the workhorse for amine modification in bioconjugation, prized for its ability to form stable amide bonds.[4] However, its utility is governed by a fundamental kinetic competition in aqueous solution: the desired aminolysis versus the undesirable hydrolysis.

The Competing Mechanisms: Aminolysis vs. Hydrolysis

The core function of the NHS ester is to acylate a primary amine, a reaction termed aminolysis. Here, the nucleophilic amine attacks the electrophilic carbonyl carbon of the ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[5][6] Concurrently, water molecules present in the buffer can also act as nucleophiles, attacking the same ester linkage. This hydrolytic pathway regenerates the original 4-(vinylsulfonyl)benzoic acid and also releases NHS, effectively inactivating the reagent for its intended purpose.[4]

Critical Factors Influencing NHS Ester Stability

The rate of hydrolysis is not constant; it is exquisitely sensitive to the reaction environment. Understanding these dependencies is paramount for experimental design.

-

pH (The Master Variable): The pH of the reaction buffer is the most critical parameter governing NHS ester stability.[6] The rate of hydrolysis increases dramatically with rising pH due to the increased concentration of hydroxide ions (OH⁻), which are significantly more potent nucleophiles than water.[4][7] While a slightly alkaline pH (typically 7.2-8.5) is required to ensure the target primary amines are deprotonated and thus reactive, pushing the pH too high will favor hydrolysis, crippling the conjugation efficiency.[5][6][8][9]

-

Temperature: Like most chemical reactions, hydrolysis is temperature-dependent. Lowering the reaction temperature slows the rate of hydrolysis, providing a larger window for the desired aminolysis to occur.[7] Consequently, performing conjugations at 4°C or on ice is a common and effective strategy to maximize yield, particularly during lengthy incubation periods.[5][7]

-

Buffer Composition: The choice of buffer is non-negotiable. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are fundamentally incompatible with NHS ester chemistry.[5][7][9] These buffer components will act as competing nucleophiles, reacting with the NHS ester and quenching its reactivity towards the intended target molecule.[7] Suitable amine-free buffers include phosphate (PBS), borate, carbonate-bicarbonate, and HEPES.[5][7]

-

Co-solvents and Storage: Due to limited aqueous solubility, NHS esters are often first dissolved in a water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before addition to the reaction buffer.[4][8] It is critical that these solvents be anhydrous, as any residual water can cause significant hydrolysis of the reagent even before the experiment begins.[10] Solid reagents should be stored desiccated at low temperatures, and solutions should always be prepared fresh immediately before use.[8][10][11]

Quantitative Data: The Half-Life of NHS Esters

The stability of an NHS ester is often expressed as its half-life (t½), the time required for 50% of the ester to hydrolyze. This value provides a tangible metric for planning reaction times.

| pH | Temperature | Half-Life (t½) | Source(s) |

| 7.0 | 0°C | 4 - 5 hours | [5] |

| 8.0 | Room Temp. | 210 minutes | [7][12] |

| 8.5 | Room Temp. | 180 minutes | [7][12] |

| 8.6 | 4°C | 10 minutes | [5][7] |

| 9.0 | Room Temp. | 125 minutes | [7][12] |

Note: Half-life can vary depending on the specific NHS ester structure and buffer composition. The data presented is a general guide.

Part 2: The Vinyl Sulfone Moiety: A Stable and Selective Michael Acceptor

The second reactive component, the vinyl sulfone group, operates via a different mechanism: Michael addition. It is an electrophilic "warhead" that forms stable covalent bonds with nucleophiles.

Mechanism of Michael Addition

The electron-withdrawing nature of the sulfonyl group polarizes the vinyl double bond, making the β-carbon susceptible to attack by nucleophiles in a 1,4-conjugate (or Michael) addition.[3][13] In the context of bioconjugation, the most relevant nucleophiles are the thiolate anions of cysteine residues and, to a lesser extent, the unprotonated amino groups of lysine.[2][13] The reaction proceeds rapidly under physiological conditions and forms a highly stable thioether or amine linkage.[13][14] A key advantage is that the resulting thioether sulfone is exceptionally stable and resistant to hydrolysis.[14]

Factors Influencing Vinyl Sulfone Reactivity and Stability

Unlike the NHS ester, the vinyl sulfone group itself is generally stable in aqueous buffers across a wide pH range.[13][15] The primary considerations for this moiety relate to controlling its reactivity with the desired target.

-

pH-Dependent Reactivity: The rate of Michael addition is pH-dependent because it relies on the availability of a deprotonated, nucleophilic species. For cysteine, the reaction rate increases with pH as the thiol group (pKa ~8.5) is converted to the much more reactive thiolate anion (S⁻).[3] Similarly, lysine's ε-amino group (pKa ~10.5) must be deprotonated to react. This pH dependence allows for a degree of kinetic control over the reaction's selectivity.[13]

-

Nucleophile Selectivity: Vinyl sulfones are potent Michael acceptors that react readily with "soft" nucleophiles like thiols.[2][13] While they also react with amines, the reaction with thiols is often kinetically favored at physiological pH. This inherent preference makes them particularly useful for cysteine-specific modification.

Part 3: An Integrated View: Practical Implications for Bioconjugation

For a heterobifunctional reagent like this compound, the disparate stability profiles of its two ends dictate the conjugation strategy. The NHS ester is the more labile of the two moieties in the typical bioconjugation pH range of 7.2-8.5.

This dictates a sequential conjugation workflow:

-

Amine Reaction First: The reagent is first reacted with the biomolecule containing primary amines (e.g., an antibody). This step must be performed expeditiously after dissolving the reagent to minimize hydrolytic loss of the NHS ester.

-

Thiol Reaction Second: After the initial amide bond is formed, the now-conjugated vinyl sulfone group can be reacted with a second, thiol-containing molecule (e.g., a cytotoxic drug payload). The greater stability of the vinyl sulfone allows for more flexibility in the reaction time and purification of the intermediate conjugate.

Part 4: Experimental Protocols for Stability and Activity Assessment

Trust in a reagent is built upon empirical validation. The following protocols provide self-validating systems to quantify the stability and reactivity of the crosslinker.

Protocol 1: Spectrophotometric Determination of NHS Ester Hydrolysis Rate

This protocol quantifies the rate of hydrolysis by monitoring the release of the NHS byproduct, which has a characteristic UV absorbance maximum at 260 nm.[5][7][16]

Materials:

-

This compound

-

Amine-free buffer of choice (e.g., 50 mM Sodium Phosphate, pH 8.0)

-

Anhydrous DMSO or DMF

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Buffer Preparation: Prepare the desired buffer and adjust the pH accurately. Equilibrate the buffer to the target reaction temperature (e.g., 25°C).

-

Stock Solution: Immediately before use, prepare a concentrated stock solution (e.g., 10-20 mM) of the NHS ester reagent in anhydrous DMSO.

-

Reaction Initiation: Add the required volume of temperature-equilibrated buffer to a quartz cuvette (e.g., 1 mL).

-

Blank Measurement: Zero the spectrophotometer at 260 nm using the buffer-filled cuvette.

-

Data Acquisition: Initiate the reaction by adding a small volume of the NHS ester stock solution to the cuvette (e.g., 10 µL for a final concentration of 100-200 µM). Mix rapidly by inverting the cuvette and immediately begin monitoring the absorbance at 260 nm at regular intervals (e.g., every 30 seconds) for a period sufficient to observe a significant change.

-

Data Analysis: Plot Absorbance (260 nm) vs. Time. The time taken to reach 50% of the final plateau absorbance corresponds to the half-life (t½) of the NHS ester under those specific conditions.

Protocol 2: HPLC-Based Assay for Vinyl Sulfone Reactivity

This protocol confirms the functionality of the vinyl sulfone group by reacting it with a model thiol and observing product formation.

Materials:

-

NHS-ester-hydrolyzed or amine-conjugated reagent

-

Model thiol (e.g., Glutathione, N-acetyl-cysteine)

-

Amine-free buffer (e.g., PBS, pH 7.5)

-

RP-HPLC system with a C18 column and UV detector

Procedure:

-

Reagent Preparation: Dissolve the vinyl sulfone-containing compound in the reaction buffer.

-

Thiol Solution: Prepare a solution of the model thiol in the same buffer.

-

Reaction: Mix the two solutions at a defined molar ratio (e.g., 1:1.1 vinyl sulfone to thiol).

-

Time-Point Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture, quench if necessary (e.g., with acid), and inject it onto the HPLC.

-

Data Analysis: Monitor the disappearance of the starting material peaks and the appearance of the new product peak. The rate of conversion confirms the reactivity of the vinyl sulfone group.

Conclusion and Recommendations

The aqueous stability of this compound is a tale of two functionalities. The NHS ester is the kinetically sensitive component, demanding careful control of pH, temperature, and buffer composition to mitigate its rapid hydrolysis. In contrast, the vinyl sulfone moiety is a robust and stable Michael acceptor, whose reactivity can be predictably controlled.

For researchers, scientists, and drug development professionals, mastering the behavior of this crosslinker translates to more efficient, consistent, and reliable bioconjugation outcomes.

Key Recommendations:

-

Storage: Always store the solid reagent under desiccated conditions at -20°C or below.

-

Handling: Allow the reagent vial to equilibrate to room temperature before opening to prevent water condensation.[10] Use anhydrous solvents for preparing stock solutions.

-

Execution: Always prepare aqueous solutions of the reagent immediately before use.[8] When performing sequential conjugations, execute the initial amine-coupling step promptly under optimized pH (7.2-8.5) and temperature (4°C to RT) conditions.

By adhering to these principles, the full potential of this powerful heterobifunctional crosslinker can be harnessed to advance the frontiers of bioconjugate chemistry.

References

- The addition of amines to vinyl sulphones and sulphonamides. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. BenchChem.

- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.

- Base-Triggered Degradation of Poly(vinyl ester sulfone)s with Tunable Sensitivity. (2016).

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.

- Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide. BenchChem.

- Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. (2025).

- Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing). (2015).

- Vinyl Sulfones. Enamine.

- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.

- Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. ResearchGate. (2014).

- Navigating NHS Ester Chemistry: A Technical Guide to Optimizing Bioconjugation. BenchChem.

- This compound | RUO. BenchChem.

- Overcoming poor reactivity of ethyl vinyl sulfone in complex mixtures. BenchChem.

- N-Hydroxysuccinimide active ester.

- (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate.

- Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks. PMC - NIH.

- Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). RSC Publishing. (2015).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Vinyl Sulfones - Enamine [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. researchgate.net [researchgate.net]

- 11. N-Hydroxysuccinimide active ester [schem.jp]

- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to Heterobifunctional Crosslinkers for Precision Bioconjugation

In the evolving landscape of drug development, diagnostics, and fundamental biological research, the ability to create precise and stable linkages between biomolecules is paramount. Heterobifunctional crosslinkers have emerged as indispensable chemical tools that empower scientists to construct novel molecular architectures with a high degree of control. This in-depth guide provides a comprehensive exploration of heterobifunctional crosslinkers, from their fundamental chemical principles to practical, field-proven applications.

The Imperative for Controlled Bioconjugation

Bioconjugation, the covalent linking of two biomolecules, is the foundational technology behind antibody-drug conjugates (ADCs), diagnostic immunoassays, and the immobilization of proteins for biosensor development.[1] The success of these applications hinges on the ability to form specific, stable connections between the desired molecular partners.

While simpler homobifunctional crosslinkers, which possess two identical reactive groups, can be used for conjugation, they often lead to a statistical mixture of products, including undesirable self-conjugation and polymerization.[2][3] Heterobifunctional crosslinkers overcome this limitation by featuring two different reactive ends.[4][5][6] This intrinsic asymmetry enables a controlled, sequential reaction, drastically minimizing side reactions and allowing for the precise assembly of complex bioconjugates.[2][7][]

Deconstructing the Heterobifunctional Crosslinker

A heterobifunctional crosslinker is a thoughtfully designed molecule comprising three critical components that dictate its function and application:

-

Two Orthogonal Reactive Ends: Each end targets a different functional group on a biomolecule, such as primary amines (-NH2) or sulfhydryls (-SH).[1][7] This orthogonality is the cornerstone of their utility, permitting a two-step conjugation strategy.[][9]

-

A Spacer Arm: This chemical bridge connecting the two reactive ends influences several properties of the final conjugate.[10] Its length can mitigate steric hindrance between the conjugated molecules, while its chemical composition can affect solubility and immunogenicity.[7][10]

-

Cleavable or Non-Cleavable Nature: The spacer arm can be designed to be stable (non-cleavable) or to contain a labile bond (cleavable) that can be broken under specific physiological conditions, such as a change in pH or redox potential.[11][12][] This feature is particularly crucial for applications like drug delivery, where the payload must be released at the target site.[12][]

Figure 2: Workflow for the activation of an antibody with an amine-reactive crosslinker.

Step 2: Conjugation of the Thiol-Containing Drug

The maleimide groups on the activated mAb are now ready to react with the thiol group on the cytotoxic drug.

Materials:

-

Maleimide-activated mAb (from Step 1)

-

Thiol-containing drug solution

-

Reaction buffer (PBS, pH 6.5-7.5)

-

Quenching solution (e.g., L-cysteine)

-

Purification system (e.g., size-exclusion chromatography)

Protocol:

-

Reaction Setup: Add a 1.5- to 5-fold molar excess of the thiol-containing drug to the maleimide-activated mAb solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature.

-

Quenching: Add a final concentration of 1 mM L-cysteine to quench any unreacted maleimide groups and incubate for 15 minutes. [14]4. Purification: Purify the final antibody-drug conjugate (ADC) from excess drug and quenching reagent using a method such as size-exclusion chromatography.